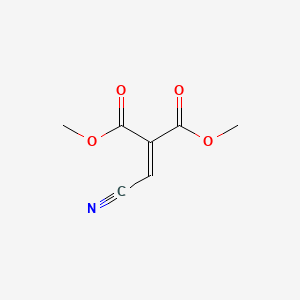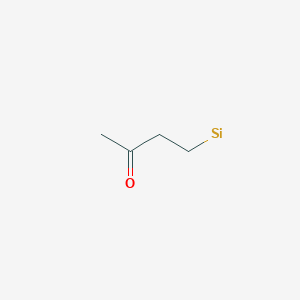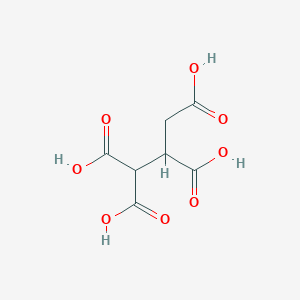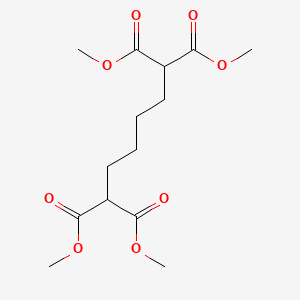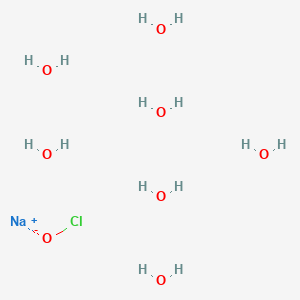
3-Chloro-2-sulfanylpropyl diethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-sulfanylpropyl diethyl phosphate is an organophosphorus compound that features a phosphate group bonded to a 3-chloro-2-sulfanylpropyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-sulfanylpropyl diethyl phosphate typically involves the reaction of diethyl phosphorochloridate with 3-chloro-2-sulfanylpropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for maintaining product quality.
化学反应分析
Types of Reactions
3-Chloro-2-sulfanylpropyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding substituted products such as azides or thiocyanates.
Hydrolysis: Diethyl phosphate and 3-chloro-2-sulfanylpropanol.
科学研究应用
3-Chloro-2-sulfanylpropyl diethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
作用机制
The mechanism of action of 3-Chloro-2-sulfanylpropyl diethyl phosphate involves the inhibition of enzymes by forming covalent bonds with active site residues. The phosphate group can mimic the natural substrate of the enzyme, leading to the formation of a stable enzyme-inhibitor complex. This inhibition can disrupt normal enzyme function, leading to various biological effects.
相似化合物的比较
Similar Compounds
Diethyl phosphorochloridate: Similar in structure but lacks the sulfanyl group.
3-Chloro-2-sulfanylpropanol: Similar in structure but lacks the phosphate group.
O,O-Diethyl S-(2-chloroethyl) phosphorothioate: Similar in structure but has a different alkyl group.
Uniqueness
3-Chloro-2-sulfanylpropyl diethyl phosphate is unique due to the presence of both a chloro and a sulfanyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
62753-19-9 |
|---|---|
分子式 |
C7H16ClO4PS |
分子量 |
262.69 g/mol |
IUPAC 名称 |
(3-chloro-2-sulfanylpropyl) diethyl phosphate |
InChI |
InChI=1S/C7H16ClO4PS/c1-3-10-13(9,11-4-2)12-6-7(14)5-8/h7,14H,3-6H2,1-2H3 |
InChI 键 |
PSDYSSVJQGBXGE-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OCC)OCC(CCl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)

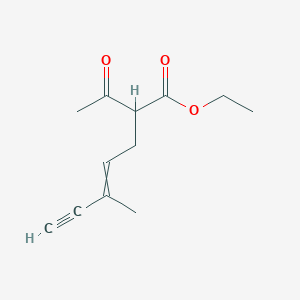

![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
